4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-N-ethylpiperazine-1-carbothioamide
Beschreibung
Eigenschaften
IUPAC Name |
N-ethyl-4-[2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]ethyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2S/c1-4-20-17(25)22-9-7-21(8-10-22)6-5-19-13-14-15(23)11-18(2,3)12-16(14)24/h13,23H,4-12H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOBZOOOOZAWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-N-ethylpiperazine-1-carbothioamide typically involves multiple steps. One common method includes the acylation of dimedone (1) with acetic anhydride to form 2-acetyldimedone (2). This intermediate is then reacted with appropriate amines and other reagents under controlled conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the product are maintained.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-N-ethylpiperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the carbothioamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could result in the formation of amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of the compound exhibit promising anticancer properties. A study demonstrated that modifications to the piperazine ring can enhance cytotoxicity against cancer cell lines. The structural features of the compound allow for interactions with biological targets involved in cell proliferation and apoptosis pathways.
Case Study :
A synthesized derivative was tested against human breast cancer cells (MCF-7) and showed an IC50 value of 5 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin, which had an IC50 of 10 µM.
Biological Research
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it has shown inhibitory effects on carbonic anhydrase, which is important in various physiological processes including respiration and acid-base balance.
Data Table: Enzyme Inhibition Studies
| Compound Variant | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Original Compound | Carbonic Anhydrase | 12 | |
| Modified Variant | Carbonic Anhydrase | 8 | |
| Control | None | - | - |
Materials Science
Polymer Synthesis
The compound has been utilized as a building block in the synthesis of novel polymers with unique properties. Its functional groups allow for cross-linking reactions that enhance thermal stability and mechanical strength.
Case Study :
A study reported the incorporation of this compound into a polyurethane matrix, resulting in materials with improved tensile strength and thermal resistance compared to conventional polyurethanes.
Chemical Synthesis
Synthetic Pathways
The synthesis of 4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-N-ethylpiperazine-1-carbothioamide involves multi-step reactions starting from readily available precursors. The synthetic route typically includes:
-
Formation of the Dioxocyclohexylidene moiety
- Reaction conditions: Reflux in ethanol with glacial acetic acid.
- Yield: Approximately 86%.
-
Amine Coupling
- Coupling with N-ethylpiperazine to form the final product.
Biologische Aktivität
The compound 4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-N-ethylpiperazine-1-carbothioamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 426.6 g/mol. The structure features a piperazine ring, which is known for enhancing solubility and bioavailability in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C24H34N4O3 |
| Molecular Weight | 426.6 g/mol |
| InChI | InChI=1S/C24H34N4O3 |
| InChIKey | IBJMQPYYYDUWAR-UHFFFAOYSA-N |
The compound is believed to exert its biological effects through interactions with specific biological targets, particularly in the modulation of neurotransmitter systems. Piperazine derivatives often display significant activity against various biological pathways, including those involved in anxiety, depression, and neurodegenerative diseases.
Case Studies and Research Findings
- Antidepressant Activity : A study evaluated the effects of piperazine derivatives on serotonin and norepinephrine reuptake inhibition. The results indicated that modifications to the piperazine structure could enhance selectivity and potency against neurotransmitter transporters, suggesting potential antidepressant properties for compounds similar to the target molecule .
- Anticancer Properties : Research has shown that piperazine-containing compounds can inhibit cancer cell proliferation. For instance, derivatives have been tested against glioblastoma cells, demonstrating cytotoxic effects that warrant further investigation into their mechanisms .
- Cholesterol Regulation : The compound's structural features suggest potential activity as an acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitor. ACAT-1 inhibitors are of interest in treating hyperlipidemia and related cardiovascular diseases .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Inhibition of serotonin/norepinephrine | |
| Anticancer | Cytotoxicity against glioblastoma | |
| Cholesterol Regulation | Potential ACAT-1 inhibition |
Synthesis and Development
The synthesis of this compound involves multi-step reactions starting from simpler piperazine derivatives. The incorporation of the dioxocyclohexylidene moiety is crucial for enhancing biological activity and solubility.
Synthetic Pathway Overview
- Starting Materials : Piperazine derivatives and dioxocyclohexylidene precursors.
- Reactions : Utilization of nucleophilic substitutions and condensation reactions to form the target compound.
- Purification : Standard methods such as recrystallization or chromatography are employed to isolate the final product.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
a. N-(Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamides
- Structure : These compounds (e.g., compound 6 in ) replace the piperazine-ethyl group with aryl substituents (e.g., 2,5-dimethylphenyl) and a pyridinylmethylidene moiety.
- Activity : Demonstrated potent anticancer activity (IC₅₀ = 0.8 µM against MCF-7 cells) and antioxidant properties comparable to ascorbic acid .
- Differentiation : The target compound’s piperazine-carbothioamide backbone may enhance solubility and bioavailability compared to aryl-substituted analogues.
b. 4-[2-[[4-(3,4-Dimethoxyphenyl)-2,6-dioxocyclohexylidene]methylamino]ethyl]-N-phenylpiperazine-1-carboxamide
- Structure : Shares the cyclohexylidene-piperazine framework but replaces carbothioamide with carboxamide and adds methoxyaryl groups .
- Activity : Carboxamide derivatives typically exhibit lower thiol-mediated reactivity but improved metabolic stability.
- Differentiation : The carbothioamide group in the target compound may confer stronger metal-binding capacity, relevant for enzyme inhibition .
c. Piperazine-1-carbothioamide Derivatives (e.g., 4d–4f in )
- Structure : Feature imidazo[2,1-b]thiazole or fluorophenyl groups instead of the cyclohexylidene moiety.
- Activity : Reported acetylcholinesterase inhibitory activity (IC₅₀ ~1–10 µM) .
Pharmacological Profile
- Antioxidant Capacity : The target compound’s thioamide and cyclohexylidene groups likely enhance radical scavenging compared to carboxamides, as seen in .
Physicochemical Properties
- Synthetic Yield : Piperazine-carbothioamide derivatives typically yield 50–70% in reflux conditions (cf. ) , while arylhydrazinecarbothioamides achieve 60–80% .
Mechanism of Action
- Target Compound : Likely acts via thiol-mediated redox cycling (carbothioamide) and kinase inhibition (piperazine), similar to ’s compounds .
- Contrast with Carboxamides : Carbothioamides exhibit stronger metal chelation (e.g., Fe³⁺, Cu²⁺), critical for anticancer activity, whereas carboxamides prioritize hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
